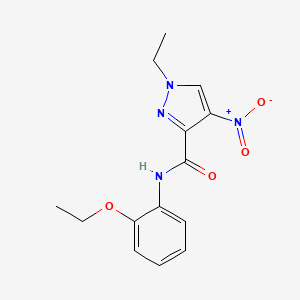
1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine, also known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic effects in treating various neurological disorders. It was originally developed as an antihistamine, but its ability to interact with a variety of cellular targets has led to investigations of its potential use in treating Alzheimer's disease, Huntington's disease, and other neurodegenerative conditions.
Mecanismo De Acción
The exact mechanism of action of 1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine is not fully understood, but it is thought to interact with a variety of cellular targets, including histamine receptors, NMDA receptors, and mitochondrial membranes. It has been shown to modulate calcium signaling, reduce oxidative stress, and improve mitochondrial function in neurons.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine has been shown to have a variety of biochemical and physiological effects in animal models of neurodegenerative diseases. It has been shown to improve cognitive function, reduce oxidative stress, and protect neurons from damage. It has also been shown to improve mitochondrial function and reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine in lab experiments is its ability to interact with a variety of cellular targets, which makes it a potentially useful tool for studying complex biological processes. However, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects in humans have been mixed, which raises questions about its potential therapeutic value.
Direcciones Futuras
There are several areas of future research that could help to clarify the potential therapeutic value of 1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine. One area of focus could be on understanding its mechanism of action more fully, which could help to identify new targets for drug development. Another area of focus could be on developing more effective delivery methods, such as nanoparticles or liposomes, to improve its bioavailability and reduce potential side effects. Additionally, further clinical trials in humans could help to determine its safety and efficacy in treating neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine involves a series of chemical reactions starting with 3,4-dimethoxybenzaldehyde and phenylpiperidine. The final product is obtained through a multi-step process that includes reduction, alkylation, and cyclization reactions. The purity and yield of the final product are critical for its use in scientific research.
Aplicaciones Científicas De Investigación
1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine has been extensively studied for its potential therapeutic effects in treating Alzheimer's disease, Huntington's disease, and other neurodegenerative conditions. It has been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress in animal models of these diseases. Clinical trials in humans have shown mixed results, with some studies showing no significant benefit and others showing modest improvements in cognitive function.
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-N-phenylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-23-19-11-10-16(13-20(19)24-2)14-22-12-6-9-18(15-22)21-17-7-4-3-5-8-17/h3-5,7-8,10-11,13,18,21H,6,9,12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPYRPULOCDYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCCC(C2)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol](/img/structure/B6081585.png)
![1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}ethanone](/img/structure/B6081589.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide](/img/structure/B6081602.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-(4-methoxyphenyl)-1,2,4-triazine](/img/structure/B6081608.png)
![N-{3-[2-(2-naphthyl)carbonohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B6081616.png)
![ethyl {5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B6081625.png)
![methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate](/img/structure/B6081629.png)

![1-[1-(3-cyclopentylpropanoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6081637.png)
![N-(2,4-difluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6081645.png)

![2-{1-[(4-ethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6081680.png)
![N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B6081681.png)